Cyclizine dihydrochloride is a medication with anticholinergic properties that has been observed to have a significant impact on movement disorders and allergies. The drug has been studied for its pharmacological properties and its effects on various physiological systems. This comprehensive analysis will delve into the mechanism of action of cyclizine dihydrochloride and its applications in different fields, supported by relevant studies and case examples.
Cyclizine dihydrochloride has been shown to possess central anticholinergic activity, which can influence the balance of neurotransmitters in the brain, particularly affecting the dopamine/acetylcholine balance in the corpus striatum. This alteration can lead to the appearance of abnormal choreatic movements, as observed in a patient with pre-existing lingual-facial-buccal dyskinesias, where cyclizine induced generalized chorea1. The findings support the hypothesis that such dyskinesias may be the mildest manifestations of senile chorea, indicating the drug's profound impact on dopaminergic mechanisms.
In the field of neurology, cyclizine dihydrochloride's anticholinergic properties have been linked to the induction of generalized chorea in patients with mild movement disorders. A case study highlighted the drug's ability to lower the threshold for the appearance of abnormal movements related to dopaminergic mechanisms, suggesting its potential role in the management or study of movement disorders1.
Cyclizine dihydrochloride's analog, homochlorcyclizine, has been found to be an active serotonin antagonist with the ability to block the actions of histamine and acetylcholine. It has shown promise in protecting against anaphylactic reactions by antagonizing the spasmogenic action of slow-reacting substances (SRS-A), which are implicated in anaphylactic shock and asthma. The compound's bronchodilator activity and spasmolytic action make it a candidate for therapeutic use in allergy treatment2.
Homochlorcyclizine has demonstrated coronary dilator action and antifibrillatory properties, suggesting potential applications in cardiovascular therapy. Its ability to shield animals from both passive and active anaphylaxis further underscores its therapeutic potential2.
The compound has exhibited a biphasic depressant-stimulant action on the central nervous systems of animals, indicating its complex effects on the CNS. This could have implications for the development of treatments for CNS disorders, although the specific applications would require further investigation2.
In terms of safety, homochlorcyclizine has been tested for acute toxicity in various animals and has been administered to rats and dogs for over a year without showing morphologic changes attributable to the drug. This suggests a favorable safety profile, which is crucial for any therapeutic application2.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4